2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI)
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Overview
Description
2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) is an organic compound that belongs to the class of carboxamides It is characterized by the presence of an oxolane ring attached to a carboxamide group, with an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) typically involves the reaction of 4-ethylphenylamine with oxolane-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Furancarboxamide,N-(4-ethylphenyl)tetrahydro-(9CI) can be compared with other similar compounds, such as:
N-(4-ethoxyphenyl)oxolane-2-carboxamide: Similar structure but with an ethoxy group instead of an ethyl group.
N-(4-methylphenyl)oxolane-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-ethylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
PQOQDDZZSPWZQT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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